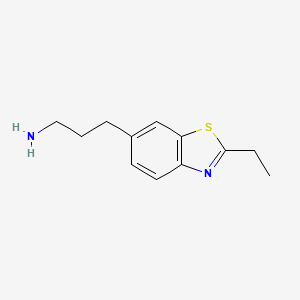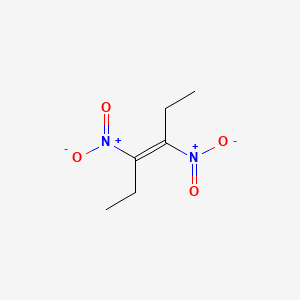![molecular formula C13H24O6S3Sn B13765396 2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate CAS No. 59118-77-3](/img/structure/B13765396.png)
2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate is a chemical compound with the molecular formula C13H24O6S3Sn and a molecular weight of 491.2 g/mol It is known for its unique structure, which includes a methylstannylidyne core bonded to three thio groups and three ethyl acetate groups
Vorbereitungsmethoden
The synthesis of 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate typically involves the reaction of methylstannylidyne with thioethanol and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular components.
Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The thio groups can form strong bonds with metal ions, making it useful in catalysis and other applications. The acetate groups provide solubility and reactivity, allowing the compound to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate include other organotin compounds with thio and acetate groups. These compounds share some chemical properties but differ in their specific structures and reactivities. For example:
2,2’,2’'-[(Ethylstannylidyne)tris(thio)]triethyl triacetate: Similar structure but with an ethyl group instead of a methyl group.
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl trimethylate: Similar structure but with methyl groups instead of acetate groups.
Eigenschaften
CAS-Nummer |
59118-77-3 |
|---|---|
Molekularformel |
C13H24O6S3Sn |
Molekulargewicht |
491.2 g/mol |
IUPAC-Name |
2-[bis(2-acetyloxyethylsulfanyl)-methylstannyl]sulfanylethyl acetate |
InChI |
InChI=1S/3C4H8O2S.CH3.Sn/c3*1-4(5)6-2-3-7;;/h3*7H,2-3H2,1H3;1H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
SYPKACFPRZOONJ-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)OCCS[Sn](C)(SCCOC(=O)C)SCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)


![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)




![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)


![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
